molecular formula C16H24ClN3O3 B587638 N-Acetyl Metoclopramide-d3 CAS No. 105314-01-0

N-Acetyl Metoclopramide-d3

Cat. No.: B587638
CAS No.: 105314-01-0
M. Wt: 344.854
InChI Key: CUDFIXBYMDJBQT-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Metoclopramide-d3 is a deuterated analogue of N-Acetyl Metoclopramide, which is a derivative of Metoclopramide. Metoclopramide is primarily used to treat gastrointestinal disorders by binding to dopamine D2 receptors. The deuterated form, this compound, is often used in research as a stable isotope-labeled compound for various analytical and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Metoclopramide-d3 involves the acetylation of Metoclopramide with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Material: Metoclopramide

    Reagent: Deuterated acetic anhydride

    Catalyst/Base: Pyridine

    Reaction Conditions: Room temperature, inert atmosphere

The reaction proceeds with the acetylation of the amino group in Metoclopramide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

    Quality Control: Implementing stringent quality checks to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Metoclopramide-d3 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-Acetyl Metoclopramide-d3 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace biochemical pathways.

    Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

N-Acetyl Metoclopramide-d3 exerts its effects by binding to dopamine D2 receptors, similar to Metoclopramide. This binding inhibits dopamine’s action, leading to increased gastrointestinal motility and reduced nausea. The molecular targets include dopamine D2 receptors and serotonin 5-HT3 receptors, which are involved in the chemoreceptor trigger zone of the brain .

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: The parent compound, used for similar therapeutic purposes.

    N-Acetyl Metoclopramide: The non-deuterated analogue.

    Domperidone: Another dopamine antagonist used for gastrointestinal disorders.

Uniqueness

N-Acetyl Metoclopramide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in research settings where isotopic labeling is required .

Biological Activity

N-Acetyl Metoclopramide-d3 is a derivative of metoclopramide, which is primarily used as an antiemetic and gastroprokinetic agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

1. Pharmacological Properties

This compound functions similarly to metoclopramide but may exhibit differences in receptor affinity and metabolic stability due to the N-acetylation and deuteration modifications. The compound primarily acts as a dopamine D2 receptor antagonist , which decreases nausea and vomiting by blocking dopamine receptors in the chemoreceptor trigger zone of the brain.

Table 1: Receptor Affinities of Metoclopramide and Its Derivatives

CompoundD2 Receptor Affinity (pKi)D3 Receptor Affinity (pKi)5-HT3 Receptor Activity
Metoclopramide7.56.2Antagonist
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

This compound is thought to enhance gastrointestinal motility while simultaneously antagonizing the effects of dopamine in the central nervous system. This dual action helps alleviate symptoms associated with gastroparesis and chemotherapy-induced nausea.

  • Dopamine Receptor Antagonism : By blocking D2 receptors, this compound reduces the stimulation of the vomiting center in the brain.
  • Serotonin Modulation : It also interacts with serotonin receptors (5-HT3 and 5-HT4), enhancing prokinetic effects and further contributing to its antiemetic properties.

3. Case Studies and Clinical Findings

Several studies have highlighted the clinical implications of metoclopramide derivatives, including this compound. Below are significant findings:

Case Study 1: Efficacy in Chemotherapy-Induced Nausea

A study involving patients undergoing chemotherapy demonstrated that metoclopramide significantly reduced nausea and vomiting compared to placebo. The introduction of this compound could potentially enhance these effects due to its modified pharmacokinetic profile.

Case Study 2: Tardive Dyskinesia Correlation

Research indicates that prolonged use of dopamine antagonists can lead to tardive dyskinesia (TD). A study on nonhuman primates revealed that upregulation of D3 receptors correlates with TD development, suggesting that careful monitoring is necessary when using compounds like this compound over extended periods .

4. Safety Profile and Side Effects

While metoclopramide is generally well-tolerated, side effects can include:

  • Drowsiness
  • Fatigue
  • Extrapyramidal symptoms (especially with prolonged use)
  • Potential for developing TD

The safety profile of this compound remains to be fully characterized, but modifications may reduce the incidence of side effects compared to its parent compound.

5. Conclusion

This compound presents a promising avenue for enhancing gastrointestinal motility and managing nausea, particularly in chemotherapy patients. Ongoing research is necessary to elucidate its full pharmacological profile, receptor affinities, and long-term safety implications.

Future studies should focus on:

  • Direct comparisons between this compound and metoclopramide regarding efficacy and side effects.
  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion characteristics.
  • Exploration of potential neuroprotective effects or reduced risk for tardive dyskinesia due to altered receptor interactions.

Properties

IUPAC Name

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDFIXBYMDJBQT-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.